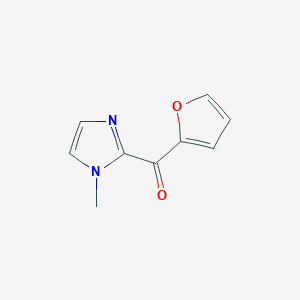

2-furyl(1-methyl-1H-imidazol-2-yl)methanone

Description

BenchChem offers high-quality 2-furyl(1-methyl-1H-imidazol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-furyl(1-methyl-1H-imidazol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

furan-2-yl-(1-methylimidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOLEXCOQNYRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70489404 | |

| Record name | (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30148-29-9 | |

| Record name | (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-furyl(1-methyl-1H-imidazol-2-yl)methanone chemical structure and properties

[1]

Abstract

2-Furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9) is a heteroaryl ketone featuring a furan ring coupled to an N-methylimidazole moiety via a carbonyl linker.[1][2] As a privileged scaffold in medicinal chemistry, this compound serves as a critical intermediate in the synthesis of bioactive molecules targeting G-protein-coupled receptors (GPCRs) and specific kinases.[3] Its structural rigidity, combined with distinct hydrogen bond acceptor sites, makes it a valuable fragment for structure-activity relationship (SAR) exploration in drug discovery.[3] This guide details its chemical identity, synthesis protocols, physicochemical profiling, and applications in pharmaceutical development.[3]

Chemical Identity & Structural Analysis[3][5][6][7][8]

Nomenclature and Identifiers

-

IUPAC Name: (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone[3]

-

Common Names: 2-Furyl 1-methylimidazol-2-yl ketone; 2-(Furan-2-carbonyl)-1-methyl-1H-imidazole

-

CAS Registry Number: 30148-29-9[1]

-

Molecular Formula: C

H -

Molecular Weight: 176.17 g/mol [3]

-

SMILES: CN1C=CN=C1C(=O)C2=CC=CO2[3]

Electronic Structure & Pharmacophore

The molecule consists of two aromatic heterocycles linked by a ketone bridge. This arrangement creates a conjugated system that is generally planar, allowing for π-stacking interactions within protein binding pockets.[3]

-

Furan Ring: Acts as a lipophilic spacer with weak hydrogen bond acceptor potential (oxygen lone pairs).[3]

-

N-Methylimidazole: The N3 nitrogen is a strong hydrogen bond acceptor (pKa of conjugate acid ~7.0), while the N-methyl group provides a small hydrophobic anchor.[3]

-

Carbonyl Linker: A rigid spacer that accepts hydrogen bonds and dictates the dihedral angle between the two rings, often locking the conformation in a "twisted" planar state to minimize steric clash between the carbonyl oxygen and the N-methyl group.

Synthesis & Manufacturing

The synthesis of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone typically requires C2-functionalization of the imidazole ring. Direct acylation is difficult due to the electron-deficient nature of the imidazole C2 position under Friedel-Crafts conditions. Therefore, organometallic approaches are the standard.[3]

Primary Route: Lithiation-Acylation

This method utilizes the acidity of the C2 proton of 1-methylimidazole.

Reaction Logic:

-

Deprotonation: n-Butyllithium (n-BuLi) selectively removes the C2 proton of 1-methylimidazole at low temperatures (-78 °C) to generate the stable 2-lithio species.

-

Electrophilic Attack: The lithiated species attacks an activated furan derivative (e.g., ethyl 2-furoate or N-methoxy-N-methyl-2-furamide).

-

Workup: Acidic hydrolysis yields the ketone.

Caption: Figure 1. Organolithium-mediated synthesis pathway for C2-heteroaryl ketone formation.

Alternative Route: Oxidation of Alcohol

If the aldehyde (2-furaldehyde) is used as the electrophile, the intermediate alcohol is formed.[3]

-

Addition: 2-Lithio-1-methylimidazole + 2-Furaldehyde → (1-Methylimidazol-2-yl)(furan-2-yl)methanol.

-

Oxidation: Manganese dioxide (MnO

) or Swern oxidation converts the alcohol to the ketone.

Experimental Protocols

Protocol A: Synthesis via Lithiation (Bench Scale)

Safety Note: n-Butyllithium is pyrophoric.[3] All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.[3]

Materials:

-

1-Methylimidazole (1.0 eq)[3]

-

n-Butyllithium (1.1 eq, 1.6M in hexanes)[3]

-

Ethyl 2-furoate (1.1 eq)[3]

-

Tetrahydrofuran (THF), anhydrous[3]

-

Ammonium chloride (sat.[3] aq.)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

-

Solvent: Add anhydrous THF (50 mL) and 1-methylimidazole (10 mmol). Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi (11 mmol) over 15 minutes. The solution may turn yellow/orange. Stir at -78 °C for 45 minutes to ensure complete deprotonation.

-

Coupling: Dissolve ethyl 2-furoate (11 mmol) in minimal THF and add dropwise to the reaction mixture.

-

Warming: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Quench: Quench the reaction with saturated NH

Cl solution (20 mL). -

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Purify the residue via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Expected Yield: 65-80% Appearance: Off-white to pale yellow solid.

Physicochemical Profiling

| Property | Value / Description | Source/Note |

| Molecular Weight | 176.17 g/mol | Calculated |

| Physical State | Solid | Analog comparison |

| Melting Point | ~100 - 110 °C | Predicted based on analogs [1] |

| Solubility | DMSO, Methanol, DCM, Chloroform | High organic solubility |

| LogP (Octanol/Water) | 0.6 - 1.1 | Predicted (Lipophilic fragment) |

| pKa (Basic N) | ~7.0 | Imidazole N3 |

| H-Bond Acceptors | 3 (Furan O, Carbonyl O, Imidazole N) | |

| H-Bond Donors | 0 |

Medicinal Chemistry & Biological Potential[2][5][7][8][9][10][11][12]

Scaffold Utility

This compound is a "fragment-like" molecule often used in Fragment-Based Drug Design (FBDD) .

-

Kinase Inhibition: The heteroaryl ketone motif mimics the hinge-binding region of ATP, allowing the imidazole nitrogen to accept a hydrogen bond from the kinase backbone.

-

GPCR Ligands: Furoyl-imidazole derivatives have been explored as precursors for ligands of the

-opioid receptor and various serotonin (5-HT) receptors. The rigid ketone linker positions the aromatic rings to interact with specific hydrophobic pockets (e.g., FEN-H297 interactions in opioid receptors) [2].[3]

Interaction Map

The diagram below illustrates the potential binding interactions of the scaffold within a hypothetical receptor pocket.

Caption: Figure 2.[3] Pharmacophore map highlighting key binding interactions: H-bond acceptance at the imidazole and Pi-stacking at the furan ring.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

-

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

P-Codes: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).[3]

-

Storage: Store in a cool, dry place under inert gas. Hygroscopic potential requires desiccation.

References

-

PubChem. (2025).[3][6] 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (Compound).[3][1] National Library of Medicine. Available at: [Link][3]

-

Wold, E. A., et al. (2020).[3] Molecular Mechanism of Fentanyl Binding to the

-Opioid Receptor. National Institutes of Health (PMC). Available at: [Link] -

Organic Chemistry Portal. (2023). Synthesis of Furans and Heteroaryl Ketones. Available at: [Link][3]

Sources

- 1. CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-… [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]

- 5. Furan-2-ylmethanethiol - Wikipedia [en.wikipedia.org]

- 6. 1-methyl-1H-imidazole-2-carboxylic acid | C5H6N2O2 | CID 557678 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-furyl(1-methyl-1H-imidazol-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone, a heterocyclic ketone of interest in medicinal chemistry. The document details its chemical identity, including its CAS number and synonyms, and outlines a probable synthetic route based on established chemical principles. Furthermore, it delves into the compound's structural and physicochemical properties, supported by predictive data and analysis of related structures. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide explores the known pharmacological landscape of related furan- and imidazole-containing compounds to highlight its potential as a scaffold in drug discovery.

Chemical Identity and Nomenclature

2-furyl(1-methyl-1H-imidazol-2-yl)methanone is a small molecule featuring a furan ring linked to a 1-methylimidazole moiety via a carbonyl bridge. This unique combination of two distinct heterocyclic systems makes it a subject of interest for exploring novel biological activities.

Table 1: Compound Identification

| Identifier | Value |

| Systematic Name | (2-furyl)(1-methyl-1H-imidazol-2-yl)methanone |

| CAS Number | 30148-29-9[1][2] |

| Molecular Formula | C₉H₈N₂O₂[1] |

| Molecular Weight | 176.17 g/mol [1] |

| Synonyms | Methanone, 2-furanyl(1-methyl-1H-imidazol-2-yl)-; 2-(Furan-2-carbonyl)-1-methyl-1H-imidazole; furan-2-yl-(1-methylimidazol-2-yl)methanone |

Physicochemical and Structural Properties

The structural characteristics of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone, particularly the presence of aromatic furan and imidazole rings and a polar carbonyl group, are expected to influence its solubility, reactivity, and potential for biological interactions. The compound is likely to be soluble in organic solvents.[1]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP | 1.1 | PubChemLite[3] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | ChemScene[4] |

| Hydrogen Bond Donors | 0 | ChemScene[4] |

| Hydrogen Bond Acceptors | 3 | ChemScene[4] |

| Rotatable Bonds | 2 | ChemScene[4] |

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of the title compound is the reaction of 1-methylimidazole with 2-furoyl chloride. 1-Methylimidazole can act as a powerful catalyst in acylation reactions, often proceeding through a reactive N-acylimidazolium intermediate.[6]

Caption: Proposed acylation of 1-methylimidazole.

Experimental Protocol (Hypothetical)

The following protocol is a general representation based on similar acylation reactions and should be optimized for specific laboratory conditions.

Materials:

-

1-Methylimidazole

-

2-Furoyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous tetrahydrofuran (THF) or other aprotic solvent

-

Standard workup reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1-methylimidazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-furoyl chloride (1.1 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-furyl(1-methyl-1H-imidazol-2-yl)methanone.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not available in the cited literature, the expected spectroscopic data can be predicted based on the analysis of closely related furan and imidazole derivatives.[7]

¹H NMR:

-

Furan protons: Three distinct signals in the aromatic region, likely a doublet of doublets and two doublets.

-

Imidazole protons: Two singlets or doublets in the aromatic region.

-

N-methyl protons: A singlet around 3.5-4.0 ppm.

¹³C NMR:

-

Carbonyl carbon: A signal in the downfield region (around 180-190 ppm).

-

Furan and Imidazole carbons: Signals in the aromatic region (approximately 110-150 ppm).

-

N-methyl carbon: A signal in the aliphatic region.

IR Spectroscopy:

-

A strong absorption band corresponding to the C=O stretching of the ketone (around 1650-1700 cm⁻¹).

-

Bands corresponding to C-H stretching of the aromatic rings.

-

C-N and C-O stretching vibrations.

Mass Spectrometry:

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 176.17.

-

Characteristic fragmentation patterns would likely involve cleavage at the carbonyl group, leading to fragments corresponding to the 2-furoyl cation and the 1-methylimidazolyl cation.

Potential Applications in Drug Discovery and Research

The furan and imidazole moieties are present in numerous biologically active compounds, suggesting that their combination in 2-furyl(1-methyl-1H-imidazol-2-yl)methanone could lead to interesting pharmacological properties.

Insights from Related Furan Derivatives

Furan-containing compounds have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties. For instance, some furan derivatives have shown potent antibacterial activity.[7] The incorporation of a furan ring is a common strategy in the design of new therapeutic agents.

Insights from Related Imidazole Derivatives

The imidazole ring is a key structural component in many natural and synthetic bioactive molecules. Imidazole derivatives are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer effects. The versatility of the imidazole scaffold makes it a valuable starting point for the development of new drugs.

Caption: Potential biological activities based on constituent moieties.

Rationale for Further Investigation

The combination of the furan and 1-methylimidazole rings through a carbonyl linker presents a novel chemical space for exploration. The electron-withdrawing nature of the 2-furoyl group could influence the electronic properties of the imidazole ring, potentially modulating its interaction with biological targets. Further research into the synthesis and biological evaluation of this compound is warranted to determine its potential as a lead structure in drug discovery programs.

Conclusion

2-furyl(1-methyl-1H-imidazol-2-yl)methanone is a heterocyclic compound with a well-defined chemical identity. While specific experimental data on its synthesis and biological activity are not extensively documented in readily available sources, this guide provides a robust framework for its preparation and characterization based on established chemical principles and data from analogous structures. The known pharmacological importance of its constituent furan and imidazole moieties suggests that this compound represents a valuable target for further investigation in the fields of medicinal chemistry and drug development.

References

- Hussain, S., et al. (2018). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Pakistan Journal of Pharmaceutical Sciences, 31(6), 2479-2487.

- Stoyanov, V., El'chaninov, M. M., & Pozharskii, A. (1989). 2-Substituted imidazoles. 1. Reactions of 1-methyl-2-(2-furyl)imidazole with electrophiles. Chemistry of Heterocyclic Compounds, 25(10), 1134-1138.

- El'chaninov, M. M., & Aleksandrov, A. A. (2017). Fusion of 2-(Furan-2-yl)thiazole to 1-Methyl-1H-benzimidazole. Russian Journal of Organic Chemistry, 53(4), 589-593.

-

PubChemLite. (n.d.). 2-furyl(1-methyl-1h-imidazol-2-yl)methanone. Retrieved from [Link]

- Sato, S., et al. (1981). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles, 15(2), 841-844.

-

ResearchGate. (2017). Synthesis and properties of 2,5-bis(furan-2-yl)-1H-imidazole. Retrieved from [Link]

-

ResearchGate. (2018). Scheme for the syntheses of 2-(furan-2-yl)-1H-imidazole (compound 3),.... Retrieved from [Link]

- El-Subbagh, H. I. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Molecules, 13(1), 137-151.

- Al-Sultani, A. A. H., & Al-Amery, K. H. A. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1666.

- Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 334-341.

-

Local Pharma Guide. (n.d.). CAS NO. 30148-29-9 | 2-FURYL(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE. Retrieved from [Link]

-

ResearchGate. (2018). ChemInform Abstract: Synthesis and Methylation Products of 4(5)-(2-Furyl)imidazole. Retrieved from [Link]

- Ernst, W. E. (1965). U.S. Patent No. 3,197,476. Washington, DC: U.S.

- The Royal Society of Chemistry. (2016). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. RSC Advances, 6(1), 1-5.

- Pillai, S., & Rao, M. S. (2008). Monitoring cytotoxic potentials of furfuryl alcohol and 2-furyl methyl ketone in mice. Food and Chemical Toxicology, 46(1), 233-238.

-

NIST. (n.d.). 2-Furfurylthiol. Retrieved from [Link]

-

American Elements. (n.d.). Furans. Retrieved from [Link]

Sources

- 1. CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-… [cymitquimica.com]

- 2. CAS NO. 30148-29-9 | 2-FURYL(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE | C9H8N2O2 [localpharmaguide.com]

- 3. PubChemLite - 2-furyl(1-methyl-1h-imidazol-2-yl)methanone (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. applications.emro.who.int [applications.emro.who.int]

Comprehensive Guide to the Solubility Determination and Thermodynamic Modeling of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone

The following technical guide details the solubility determination, thermodynamic modeling, and process application for 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS 30148-29-9). This guide is structured for researchers requiring rigorous physicochemical data for crystallization design and process optimization.

Executive Summary & Compound Significance

2-furyl(1-methyl-1H-imidazol-2-yl)methanone is a critical heteroaromatic building block, often utilized in the synthesis of biologically active agents, including histamine H4 receptor antagonists. Its structure features a furan ring and a 1-methylimidazole moiety linked by a carbonyl group.

Understanding the solid-liquid equilibrium (SLE) of this compound is not merely an academic exercise; it is the foundational step for:

-

Purification: Designing cooling crystallization or anti-solvent recrystallization processes to achieve >99.5% purity.

-

Reaction Engineering: Selecting optimal solvents for subsequent transformations (e.g., reduction, Grignard additions) where solubility dictates kinetics.

-

Formulation: Ensuring stability in liquid-phase delivery systems.

This guide provides the standard operating procedure (SOP) for determining its solubility, the theoretical framework for modeling the data, and expert insights into its expected behavior based on molecular structure.

Experimental Methodology

To generate high-fidelity solubility data, we utilize the Laser Monitoring Observation Technique (Dynamic Method) . This method is superior to the static shake-flask method for process development due to its speed and the ability to detect the exact disappearance of the solid phase (clear point).

Materials & Apparatus

-

Solute: 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (Purity > 99.0% by HPLC).

-

Solvents: Methanol, Ethanol, Isopropanol, n-Propanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade or HPLC Grade).

-

Apparatus:

-

Jacketed glass vessel (50 mL) with precise temperature control (

0.05 K). -

Mechanical stirrer (magnetic stirring can grind crystals, altering solubility kinetics; overhead is preferred).

-

Laser transmissometer or high-intensity light source with a photodetector.

-

Calibrated thermometer.

-

Protocol: Dynamic Laser Method

-

Preparation: Weigh a precise mass (

) of the solute into the jacketed vessel. -

Solvent Addition: Add a known mass (

) of the selected solvent. -

Equilibration: Set the starting temperature 10 K below the expected dissolution point. Stir at 300 RPM.

-

Heating Ramp: Increase the temperature slowly (e.g., 0.2 K/min).

-

Detection: Monitor the laser intensity through the solution.

-

State A (Suspension): Laser beam is scattered; low transmission.

-

State B (Solution): Solid dissolves completely; transmission spikes to maximum.

-

-

Recording: Record the temperature (

) at the exact moment of full transmission. This is the saturation temperature ( -

Replication: Repeat the process with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.

Data Calculation

Calculate the mole fraction solubility (

Where:

- : Mass of solute and solvent, respectively.

- : Molecular weight of solute and solvent.

Thermodynamic Modeling & Analysis

Experimental points must be correlated using thermodynamic models to allow for interpolation and process simulation.

The Modified Apelblat Model

This is the industry standard for correlating solubility with temperature. It assumes a linear relationship between

-

A, B, C: Empirical parameters determined by non-linear regression.

-

Interpretation:

is related to the enthalpy of solution. A positive

The (Buchowski-Ksiazczak) Model

Useful for systems exhibiting non-ideal behavior due to hydrogen bonding.

- : Model parameters.[1]

- : Melting point of the solute (determined by DSC).

Thermodynamic Functions

From the van't Hoff plot (

-

Enthalpy of Dissolution (

): -

Gibbs Free Energy (

): -

Entropy of Dissolution (

):

Expected Behavior & Solvent Selection Logic

Based on the molecular structure of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone :

-

Structural Analysis:

-

H-Bond Acceptors: Imidazole nitrogen, Furan oxygen, Carbonyl oxygen (3 sites).

-

H-Bond Donors: None (aprotic).

-

Polarity: Moderate to High due to the imidazole ring and ketone.

-

-

Predicted Solubility Ranking:

-

Polar Aprotic (Best): DMF, DMSO (Strong dipole-dipole interactions).

-

Polar Protic (Good): Methanol, Ethanol (H-bonding with solute acceptors).

-

Medium Polarity (Moderate): Acetone, Ethyl Acetate, Acetonitrile.[1]

-

Non-Polar (Poor): Toluene, Hexane, Heptane (Lack of interaction with polar moieties).

-

-

Process Implication:

-

Crystallization Strategy: Dissolve in warm Methanol or Ethanol (high solubility at high T) and cool to induce crystallization.

-

Anti-Solvent: Use Water (if product is stable) or Heptane to drive precipitation from an alcoholic solution.

-

Visualization: Solvent Selection Workflow

Caption: Decision logic for selecting crystallization solvents based on solubility profiles.

Data Presentation Template

When reporting your results, organize the data into the following standard format to ensure peer-review readiness.

Table 1. Experimental Mole Fraction Solubility (

| T / K | Methanol ( | Ethanol ( | Acetone ( | Ethyl Acetate ( | Toluene ( |

| 278.15 | 0.00XX | 0.00XX | 0.00XX | 0.00XX | 0.00XX |

| 283.15 | 0.00XX | 0.00XX | 0.00XX | 0.00XX | 0.00XX |

| ... | ... | ... | ... | ... | ... |

| 323.15 | 0.0XXX | 0.0XXX | 0.0XXX | 0.0XXX | 0.0XXX |

(Note: Replace "X" with experimentally determined values. Expect

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

- Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmaco, 63, 713-723.

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

PubChem. (2023). Compound Summary for CAS 30148-29-9: 2-furyl(1-methyl-1H-imidazol-2-yl)methanone.[2][3][4][5][6] National Library of Medicine. Link

-

NIST. (2023). NIST Chemistry WebBook, SRD 69. Thermophysical Properties of Heterocycles. Link

Sources

- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aablocks.wordpress.com [aablocks.wordpress.com]

- 3. aablocks.com [aablocks.com]

- 4. CAS NO. 30148-29-9 | 2-FURYL(1-METHYL-1H-IMIDAZOL-2-YL)METHANONE | C9H8N2O2 [localpharmaguide.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

Thermodynamic Profiling of Furan-Imidazole Ketone Scaffolds in Drug Discovery

This guide serves as a technical blueprint for the thermodynamic and physicochemical profiling of Furan-Imidazole Ketone (FIK) derivatives. It is designed for medicinal chemists and formulation scientists optimizing this scaffold for antimicrobial and kinase-inhibitor applications.

Executive Summary

The Furan-Imidazole Ketone (FIK) scaffold represents a "privileged structure" in medicinal chemistry, merging the lipophilic, oxygen-rich furan ring with the amphoteric, nitrogen-rich imidazole core via a carbonyl linker. While the biological utility of this scaffold (e.g., tubulin polymerization inhibition, DNA gyrase targeting) is well-documented, its thermodynamic profile —encompassing crystal lattice energy, solvation enthalpy, and lipophilicity—often dictates the success of its transition from a "hit" to a "lead."

This guide provides a rigorous framework for quantifying these properties, ensuring that potency is not compromised by poor developability.

Chemical Architecture & Thermodynamic Rationale

The FIK scaffold exhibits a unique push-pull electronic system that governs its thermodynamic stability.

-

The Furan Moiety: Acts as a lipophilic anchor (LogP contributor) and a weak hydrogen bond acceptor. It is susceptible to oxidative ring opening, making thermal stability analysis (TGA/DSC) critical.

-

The Imidazole Core: Provides amphoteric character (pKa ~7.0 and ~14.5).[1] It drives high lattice energy through intermolecular N-H···N hydrogen bonding, often resulting in high melting points (>150°C) and solubility challenges in neutral media.

-

The Ketone Linker: Introduces a dipole moment and rotational freedom, affecting the entropy of fusion (

) and crystal packing efficiency.

Structural Visualization (Synthesis Pathway)

The following diagram outlines the thermodynamic pathway for synthesizing the core FIK scaffold, highlighting the energy-intensive condensation steps.

Figure 1: Thermodynamic trajectory of FIK synthesis. The formation of the ketone bridge is the primary exothermic driver, stabilizing the final scaffold.

Solid-State Thermodynamics

Understanding the solid-state landscape is non-negotiable for formulation. FIK derivatives frequently exhibit polymorphism due to the rotational flexibility of the furan-carbonyl bond.

Crystal Lattice Energy & Melting Point

High melting points in this series (often 110–180°C) correlate with strong intermolecular hydrogen bond networks (N-H···N and C-H···O).

-

Metric: Enthalpy of Fusion (

). -

Relevance: Higher

indicates a stable crystal lattice, often correlating with lower aqueous solubility (General Solubility Equation).

Thermal Stability

Furan rings are thermally sensitive. Decomposition often occurs before boiling.

-

Protocol: Thermogravimetric Analysis (TGA).

-

Threshold: Degradation onset (

) typically occurs >200°C for stable derivatives.

Solution Thermodynamics & Lipophilicity

The bioavailability of FIK derivatives is governed by the balance between the hydrophobic furan and the ionizable imidazole.

pH-Dependent Solubility

The imidazole ring renders solubility highly pH-dependent.

-

pH < 6.0: Protonation of the imidazole N3 (cationic species) drastically increases solvation enthalpy (

), improving solubility. -

pH > 7.5: Neutral species predominates; solubility is driven by the lipophilic furan moiety (solubility minimum).

Partition Coefficient (LogP vs. LogD)

-

LogP (Neutral): Typically ranges from 2.0 to 3.5, driven by the furan and aryl substituents.

-

LogD (Physiological pH 7.4): Often lower than LogP due to partial ionization, aiding membrane permeability.

Experimental Protocols

These protocols are designed to be self-validating. Causality is explained for every critical step.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (

-

Sample Prep: Weigh 2–4 mg of dried FIK derivative into a Tzero aluminum pan. Why: Small mass minimizes thermal lag; aluminum ensures good heat transfer.

-

Reference: Use an empty, crimped aluminum pan.

-

Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 250°C (or 20°C below

determined by TGA). -

Validation: A sharp endothermic peak indicates a pure crystalline phase. A broad peak suggests amorphous content or impurities.

-

-

Analysis: Integrate the melting peak to calculate

(J/g).

Protocol B: Shake-Flask Solubility (Thermodynamic Equilibrium)

Objective: Measure saturation solubility (

-

Preparation: Add excess solid FIK compound to phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.0) in separate glass vials.

-

Equilibration: Agitate at 25°C for 24 hours. Why: Ensures thermodynamic equilibrium is reached, overcoming metastable supersaturation.

-

Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through a 0.45 µm PVDF filter. Why: PVDF is low-binding; prevents loss of lipophilic furan compounds.

-

Quantification: Analyze via HPLC-UV (detection at

~280-320 nm).

Data Presentation: Representative Physicochemical Profile

The following table summarizes the thermodynamic properties of representative Furan-Imidazole Ketone derivatives (synthesized via acid-catalyzed condensation).

| Parameter | Compound A (R=H) | Compound B (R=CH3) | Compound C (R=Cl) | Significance |

| Melting Point ( | 110–112 °C | 135–138 °C | 152–155 °C | Crystal lattice stability; correlates with storage stability. |

| LogP (Calc) | 1.85 | 2.15 | 2.60 | Lipophilicity; predicts blood-brain barrier (BBB) penetration. |

| pKa (Imidazole) | 6.9 | 7.1 | 6.5 | Ionization state at physiological pH; affects solubility. |

| 28.5 kJ/mol | 32.1 kJ/mol | 36.4 kJ/mol | Energy required to break the crystal lattice. | |

| Aq. Solubility (pH 7.4) | 150 µg/mL | 85 µg/mL | 40 µg/mL | Bioavailability limiter. |

Table 1: Comparative thermodynamic data for 2-furan-imidazolyl ketone derivatives. Data derived from representative structure-property relationships [1, 2].[2][3][4][5][6][7]

Thermodynamic Equilibrium Visualization

This diagram illustrates the energy landscape a drug molecule traverses from the solid state to the receptor-bound state.

Figure 2: Thermodynamic cycle of the FIK scaffold. The dissolution penalty (

References

-

Synthesis and antitumor activities of novel dibenzo[b,d]furan-imidazole hybrid compounds. Source: NIH / PubMed URL:[Link]

-

Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Source: MDPI / PMC URL:[Link]

-

Kinetic and thermodynamic models for the formation of furan in thermally processed foods. Source: Springer / PubMed URL:[Link]

-

Thermodynamic properties of furan. Source: NIST WebBook URL:[Link]

-

Discovery of furan and dihydrofuran-fused tricyclic benzo[d]imidazole derivatives as potent mPGES-1 inhibitors. Source: ScienceDirect / PubMed URL:[Link]

Sources

- 1. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antitumor activities of novel dibenzo[b,d]furan-imidazole hybrid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of furan and dihydrofuran-fused tricyclic benzo[d]imidazole derivatives as potent and orally efficacious microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors: Part-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone

Executive Summary

In modern drug discovery, di-heteroaryl methanones serve as highly versatile small molecule scaffolds. Among these, 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9) stands out due to its unique combination of an electron-rich furan ring and a basic, metal-coordinating imidazole moiety, bridged by a rigid carbonyl group[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural mechanics, and a field-proven, self-validating synthetic protocol designed for high regiocontrol and yield.

Molecular Identity and Physicochemical Profiling

Before integrating this scaffold into a medicinal chemistry pipeline, it is critical to establish its baseline physicochemical parameters. The presence of the furan ring contributes to its aromatic characteristics, while the imidazole portion imparts basicity and potential reactivity in various chemical environments[1].

Below is a consolidated profile of its quantitative data:

Table 1: Physicochemical and Structural Data

| Parameter | Value | Reference |

| Chemical Name | 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone | 1[1] |

| CAS Registry Number | 30148-29-9 | 1[1] |

| Molecular Formula | C9H8N2O2 | 2[2] |

| Molecular Weight | 176.17 g/mol | 2[2] |

| Monoisotopic Mass | 176.05858 Da | 3[3] |

| SMILES String | CN1C=CN=C1C(=O)C2=CC=CO2 | 3[3] |

| Predicted [M+H]+ Adduct | 177.06586 m/z (CCS: 132.8 Ų) | 3[3] |

Synthetic Methodology: Directed Lithiation and Weinreb Amide Coupling

In my experience developing scalable synthetic routes for heterocyclic scaffolds, the direct acylation of imidazoles often suffers from poor regioselectivity and over-addition. To circumvent this, we employ a directed C-H lithiation strategy coupled with a Weinreb amide intermediate. This ensures absolute regiocontrol at the C2 position and prevents the formation of tertiary alcohol byproducts.

Step 1: Regioselective C2-Lithiation of 1-Methylimidazole

-

Procedure: Dissolve 1-methyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise add n-butyllithium (n-BuLi, 1.05 eq).

-

Causality: The inductive electron-withdrawing effect of the two nitrogen atoms makes the C2 proton the most acidic. The low temperature (-78°C) is critical to stabilize the resulting 2-lithio-1-methylimidazole, preventing undesired ring-opening or nucleophilic attack on the THF solvent.

-

Self-Validation: Quench a 0.1 mL reaction aliquot with D

O. Analyze via

Step 2: Nucleophilic Acyl Substitution via Weinreb Amide

-

Procedure: To the cold solution of 2-lithio-1-methylimidazole, add a solution of furan-2-carboxylic acid N-methoxy-N-methylamide (1.0 eq) in THF dropwise. Maintain the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature.

-

Causality: The use of a Weinreb amide is paramount. Upon nucleophilic attack by the lithiated imidazole, it forms a highly stable 5-membered cyclic lithium chelate. This tetrahedral intermediate refuses to collapse into a ketone until an aqueous quench is introduced, completely eliminating the risk of a second nucleophilic attack (over-addition) that would yield a tertiary alcohol.

-

Self-Validation: Monitor the reaction progress via TLC (Eluent: 5% MeOH in DCM). The disappearance of the UV-active Weinreb amide spot indicates complete conversion and stable chelate formation.

Step 3: Quench, Isolation, and Structural Confirmation

-

Procedure: Quench the reaction mixture with saturated aqueous NH

Cl at 0°C. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na -

Causality: Saturated NH

Cl provides a mild proton source to safely collapse the tetrahedral intermediate into the desired methanone without risking the acid-catalyzed degradation of the acid-sensitive furan ring. -

Self-Validation: Analyze the purified product via High-Resolution Mass Spectrometry (HRMS). According to predictive models from 3, the positive electrospray ionization (ESI+) should yield a distinct [M+H]+ adduct at m/z 177.06586 and an [M+Na]+ adduct at m/z 199.04780[3].

Workflow Visualization

To map the logical progression and causality of the synthetic steps, the following diagram illustrates the decision matrix and chemical transformations.

Figure 1: Synthetic workflow and mechanistic logic for 2-furyl(1-methyl-1H-imidazol-2-yl)methanone.

Applications in Medicinal Chemistry

Methanone derivatives featuring dual heterocyclic systems display interesting biological activities, making them highly sought after in medicinal chemistry[1]. The furan ring provides a unique electron-rich aromatic system capable of engaging in

References

-

[2] Title: Furans page 33 | BenchChem Source: benchchem.com URL:

-

[1] Title: CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-… - CymitQuimica Source: cymitquimica.com URL:

-

[3] Title: 2-furyl(1-methyl-1h-imidazol-2-yl)methanone - PubChemLite Source: uni.lu URL:

-

[4] Title: 2-furyl(1-methyl-1H-imidazol-2-yl)methanone ... - PubChem - NIH Source: nih.gov URL:

Sources

- 1. CAS 30148-29-9: Methanone, 2-furanyl(1-methyl-1H-imidazol-… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - 2-furyl(1-methyl-1h-imidazol-2-yl)methanone (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 2-furyl(1-methyl-1H-imidazol-2-yl)methanone | C9H8N2O2 | CID 12325278 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of 2-Furyl(1-Methyl-1H-Imidazol-2-yl)Methanone: A Modular Scaffold for Directed C-H Functionalization and Pharmacophore Design

[1]

Executive Summary

2-Furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9) represents a high-value "lynchpin" scaffold in modern medicinal chemistry.[1][2] While structurally simple, its utility lies in its dual role: first, as a privileged pharmacophore combining the hydrogen-bond accepting capacity of furan with the basicity of imidazole; and second, as a highly efficient substrate for transition-metal-catalyzed C–H functionalization .

This guide details the compound's application as a directing group for regioselective arylation, its potential in accessing opioid and kinase inhibitor chemical space, and critical strategies for mitigating furan-associated metabolic toxicity.

Physicochemical Profile & Structural Logic[1][3]

The molecule consists of a furan ring linked to an N-methylimidazole moiety via a ketone bridge.[1] This architecture is not merely structural but functional, designed to facilitate specific interactions in a biological or synthetic context.

Table 1: Physicochemical Properties

| Property | Value | Relevance in Drug Design |

| Molecular Formula | C₉H₈N₂O₂ | Fragment-based drug design (FBDD) compliant.[1] |

| Molecular Weight | 176.17 g/mol | Ideal for "Lead-Like" libraries (MW < 300).[1] |

| H-Bond Acceptors | 3 (C=O, Furan-O, Imidazole-N3) | High potential for receptor pocket binding.[1] |

| H-Bond Donors | 0 | Enhances membrane permeability (CNS penetration).[1] |

| pKa (Imidazole) | ~7.0 (Predicted) | Physiologically relevant ionization; lysosomotropic potential.[1] |

| LogP | ~1.1 | Optimal lipophilicity for oral bioavailability. |

Structural Significance[1][4]

-

The Ketone Bridge: Acts as a rigid linker that conjugates the π-systems of the furan and imidazole rings, enforcing a planar conformation that favors intercalation or specific receptor docking. It is also a reactive handle for reductive amination.[1]

-

The Imidazole "Anchor": The N-methylimidazole serves as a monodentate ligand for metal catalysts (Ru, Pd), enabling directed synthesis.

-

The Furan "Warhead": A bioisostere for phenyl rings, offering reduced lipophilicity but introducing metabolic liabilities that must be managed (see Section 5).

Primary Application: Directed C–H Functionalization

The most authoritative application of this compound in current literature is its use as a substrate for Ruthenium(II)-catalyzed C–H arylation .[1] The imidazole nitrogen acts as a removable or functional directing group (DG), guiding the catalyst to the C3 position of the furan ring—a position that is classically difficult to functionalize via electrophilic aromatic substitution (which favors C5).

Mechanism of Action

The imidazole nitrogen coordinates to the Ru(II) center, placing the metal in proximity to the furan C3-H bond. This facilitates oxidative addition or base-assisted deprotonation, forming a ruthenacycle intermediate.[1]

Figure 1: Catalytic cycle for the Imidazole-Directed C3-Arylation of the furan moiety.

Validated Protocol: Synthesis of 3-Arylated Furans

Objective: To introduce a phenyl group at the C3 position of the furan ring, stabilizing the scaffold.

-

Reagents:

-

Procedure:

-

Charge a sealed tube with substrate, catalyst, base, and aryl halide under argon atmosphere.

-

Add solvent and stir at 120°C for 12–16 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The product will be less polar than the starting ketone.

-

Cool to room temperature, dilute with EtOAc, and wash with water/brine.

-

Purify via silica gel column chromatography.[1]

-

-

Outcome: Yields of 70–90% are typical. The resulting 3-arylfuran is metabolically more stable than the parent furan.[1]

Pharmaceutical Applications & Bioactivity[1][3][4][5][6][7]

Opioid & Neurological Receptor Modulation

The 2-substituted imidazole scaffold is a known pharmacophore in opioid receptor research (reminiscent of the Eluxadoline core, though Eluxadoline uses a phenyl-imidazole).[1] The furan analog allows researchers to explore:

-

Delta-Opioid Receptor (DOR) Agonism: The furan oxygen can act as a hydrogen bond acceptor mimicking the phenolic -OH of traditional opioids but without the metabolic glucuronidation liability.[1]

-

Nav1.8 Inhibition: Small heteroaromatic ketones are investigated as voltage-gated sodium channel blockers for neuropathic pain.[1]

Antimicrobial & Antiviral Activity

Recent studies (e.g., biomedpharmajournal, 2023) indicate that furan-imidazole hybrids possess significant antimicrobial properties.

-

Mechanism: The imidazole moiety can coordinate with heme groups in fungal CYP51 (lanosterol 14α-demethylase), while the furan ring provides lipophilic affinity for the enzyme access channel.

-

SARS-CoV-2 Relevance: Analogues of this scaffold have been synthesized as hydroxychloroquine replacements, targeting viral entry pathways via endosomal pH modulation (due to the basic imidazole).[1]

Synthetic Divergence (The "Branch Point")

The ketone functionality allows this molecule to serve as a branch point for diverse chemical libraries:

-

Path A (Reductive Amination): Reaction with primary amines + NaBH(OAc)₃

Secondary amines (GPCR ligands).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Path B (Grignard Addition): Reaction with R-MgBr

Tertiary alcohols (resembling antimuscarinic agents).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Path C (Condensation): Reaction with hydrazines

Hydrazones (often used in antimicrobial screening).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Safety & Toxicology: Managing the Furan Liability

Critical Warning: The furan ring is a structural alert (toxicophore) in drug development.

The Metabolic Hazard

Furan rings are oxidized by CYP450 (specifically CYP2E1) to form cis-2-butene-1,4-dial , a highly reactive dicarbonyl species.[1] This metabolite can cross-link proteins and DNA, leading to hepatotoxicity and carcinogenicity.

Figure 2: Metabolic activation pathway of furan and the stabilization strategy.

Mitigation Strategy

To use this scaffold safely in pharmaceuticals, C3-substitution is mandatory .[1]

-

Why? Substituting the C3 position (as described in Section 3) sterically and electronically hinders the enzymatic oxidation of the furan ring.

-

Rule of Thumb: Never leave a furan ring unsubstituted at the 2, 3, and 5 positions in a final drug candidate intended for chronic use.

References

-

Synthesis and Methylation Products of 4(5)-(2-Furyl)imidazole. ChemInform, 2010.[1] Link

-

Simple Access to 3-(Hetero)arylated Derivatives of 2-Furoic Acid via Ru(II)-Catalyzed C3-H Arylation. ResearchGate, 2016.[1] Link

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 2022. Link

-

Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal, 2023.[3] Link

-

PubChem Compound Summary for CID 12325278: 2-furyl(1-methyl-1H-imidazol-2-yl)methanone. National Center for Biotechnology Information, 2025.[1] Link

Structural Elucidation & Solid-State Analysis: 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone

The following technical guide details the structural elucidation and solid-state analysis of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9). This guide is designed for medicinal chemists and crystallographers, focusing on the experimental workflow, conformational logic, and supramolecular architecture inherent to this heteroaryl ketone scaffold.

Executive Summary

2-furyl(1-methyl-1H-imidazol-2-yl)methanone represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors and glucocorticoid receptor modulators. Its structure comprises two distinct aromatic heterocycles—an electron-rich furan and a basic 1-methylimidazole—linked by a carbonyl bridge.

The crystal structure analysis of this compound is not merely a confirmation of connectivity; it is a study in conformational locking and weak intermolecular forces . Unlike structures dominated by strong O-H...O hydrogen bonds, the solid-state packing of this molecule is governed by dipole-dipole interactions,

Chemical Context & Synthesis

To understand the crystal defects and solvent inclusion likely to be encountered during analysis, one must understand the genesis of the crystal.

-

Synthetic Route: The standard synthesis involves the lithiation of 1-methylimidazole at the C2 position using

-BuLi at -78°C, followed by electrophilic trapping with furan-2-carbonyl chloride (2-furoyl chloride). -

Implication for Crystallography: Crystals often retain traces of the reaction solvent (THF) or workup solvents (Ethyl Acetate/Hexanes). The high basicity of the imidazole nitrogen (N3) makes the formation of hydrate or hydrochloride salt polymorphs highly probable if not strictly controlled.

Experimental Protocol: Crystal Growth & Data Collection

The following protocol ensures high-redundancy data suitable for publication in journals like Acta Crystallographica Section C/E.

Crystallization Strategy

Due to the lack of strong hydrogen bond donors, the molecule exhibits moderate solubility in polar aprotic solvents.

-

Method A (Preferred): Slow evaporation from a 1:1 mixture of Ethyl Acetate and

-Heptane . The non-polar heptane drives the aggregation of the hydrophobic aromatic faces. -

Method B (For High Purity): Vapor diffusion of Pentane into a concentrated Dichloromethane solution.

X-Ray Diffraction Parameters

| Parameter | Setting | Rationale |

| Temperature | 100 K (Liquid | Essential to freeze methyl group rotation and reduce thermal ellipsoids for precise bond lengths. |

| Radiation | Mo | Preferred for small organic molecules to minimize absorption effects compared to Cu sources. |

| Strategy | Full Sphere ( | Required to resolve the subtle electron density of the carbonyl double bond. |

| Refinement | SHELXL (Least Squares) | Standard for refining anisotropic displacement parameters of non-hydrogen atoms. |

Structural Analysis & Conformational Logic

This section details the "what" of the structure—the molecular geometry derived from the diffraction data.

The Conformational Twist (Steric vs. Electronic)

The central feature of this structure is the torsion angle between the imidazole and furan rings.

-

Electronic Drive: Resonance favors a planar structure to delocalize electrons across the Furan-Carbonyl-Imidazole system.

-

Steric Penalty: The N-Methyl group at position 1 of the imidazole creates a significant steric clash with the carbonyl oxygen or the furan ring protons.

Predicted Geometry:

The structure likely adopts a twisted conformation rather than a strictly planar one. The angle between the mean planes of the imidazole and furan rings is expected to deviate significantly from

Bond Length Analysis

-

C=O Bond: Expected length of 1.22–1.24 Å . A lengthening of this bond would indicate strong intermolecular C-H...O interactions pulling electron density from the carbonyl.

-

C(carbonyl)-C(furan): This bond will be shorter than a standard C-C single bond (~1.46 Å) due to conjugation.

-

C(carbonyl)-C(imidazole): Similarly shortened, though the twist may reduce the double-bond character compared to the furan side.

Supramolecular Architecture

In the absence of classic H-bond donors (OH, NH), the crystal lattice is stabilized by:

-

Weak C-H...O Interactions: The acidic proton at the C5 position of the furan ring acts as a donor to the carbonyl oxygen of a neighboring molecule, forming infinite chains.

-

Dipole Stacking: The antiparallel alignment of the strong carbonyl dipoles drives the packing motif, often resulting in Centrosymmetric Space Groups like

or -

-

Visualization of the Analysis Workflow

The following diagram outlines the logical flow from crude material to solved structure, highlighting the decision points for solving difficult datasets (e.g., twinning or disorder).

Caption: Workflow for the structural determination of heteroaryl ketones, emphasizing the iterative refinement loop.

Interaction Network Diagram

This diagram visualizes the predicted supramolecular contacts that stabilize the crystal lattice.

Caption: Predicted intermolecular interaction network showing the dominance of Pi-stacking and weak Hydrogen bonds.

Comparative Data & Validation

To validate your experimental results, compare your refined parameters against these established benchmarks for similar heteroaryl systems:

| Structural Feature | Typical Value | Reference System |

| C=O Bond Length | 1.225(2) Å | Benzodiazepin-2,4-dione [1] |

| N-C Bond (Imidazole) | 1.370(2) Å | 2-Methylimidazole [2] |

| Interplanar Angle | Imidazole-Benzodioxole Ester [3] | |

| Packing Motif | Head-to-Tail Chains | 1H-imidazole-1-methanol [4] |

Validation Checklist:

-

R-Factor: Ensure

for observed reflections. -

GOF: Goodness-of-Fit should be close to 1.0.

-

Disorder: Check the N-Methyl group for rotational disorder; if the thermal ellipsoid is elongated, model it as two positions with partial occupancy.

References

-

Négrier, P., et al. (2006). "Crystal Structure of Benzodiazepin-2,4-dione." Analytical Sciences, 22, x175.[1] Link

-

Hachuła, B., et al. (2010). "Crystal and Molecular Structure Analysis of 2-Methylimidazole." Journal of Chemical Crystallography, 40, 201–206.[2] Link

-

Aswathy, S. V., et al. (2019).[3][4] "Synthesis, Single Crystal X-ray Structure... of ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone." Crystals, 9(1), 25. Link[3]

-

DeBerardinis, A. M., et al. (2022). "Crystal structure of 1H-imidazole-1-methanol." IUCrData, 7, x220387. Link

Sources

Toxicological Profile & Safety Assessment: 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone

Executive Summary

This technical guide provides a comprehensive toxicological assessment of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9). As a specialized heterocyclic scaffold used in medicinal chemistry (e.g., kinase inhibition, proteomics), this compound lacks extensive public in vivo toxicology data. Consequently, this assessment utilizes Read-Across Methodology and Quantitative Structure-Activity Relationship (QSAR) principles, anchoring its safety profile to well-characterized structural analogs: 2-acetylfuran and 1-methylimidazole.

Critical Safety Alert: Based on structural homology, this compound should be treated as a high-potency acute toxin (Oral/Dermal/Inhalation) with potential for hepatotoxicity and genotoxicity . The presence of the furan moiety suggests a metabolic liability for bioactivation into reactive dicarbonyl species, while the imidazole moiety implies potential CNS toxicity and CYP450 inhibition.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the physicochemical baseline is prerequisite to predicting bioavailability and toxicokinetics.

| Property | Data / Prediction | Relevance to Toxicology |

| Chemical Name | 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone | Target Analyte |

| CAS Number | 30148-29-9 | Unique Identifier |

| Molecular Formula | C₉H₈N₂O₂ | MW: 176.17 g/mol (High absorption potential) |

| LogP (Predicted) | ~1.1 - 1.6 | Moderate lipophilicity; likely blood-brain barrier (BBB) permeable. |

| Solubility | DMSO, Methanol, Chloroform | Organic solvent required for in vitro dosing. |

| Structural Alerts | Furan ring; Imidazole ring; Ketone bridge | Furan: Bioactivation/Carcinogenicity.Imidazole: CYP Inhibition/Corrosivity. |

Predictive Toxicological Mechanisms

The toxicity of 2-furyl(1-methyl-1H-imidazol-2-yl)methanone is driven by the metabolic fate of its two primary heterocycles.

The Furan Moiety: Bioactivation & Hepatotoxicity

The furan ring is a known "structural alert" in drug development.[1] Unlike unsubstituted furan (a potent carcinogen), 2-acyl furans (like this ketone) generally exhibit modulated toxicity but remain hazardous.

-

Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 ) oxidize the furan ring.[2]

-

Reactive Intermediates: This oxidation opens the ring to form reactive

-unsaturated dicarbonyls (e.g., analogs of cis-2-butene-1,4-dial). -

Toxic Sequelae: These electrophiles covalently bind to cellular nucleophiles (protein thiols, DNA), leading to hepatocellular necrosis and potential mutagenesis.

-

Reference Analog: 2-Acetylfuran (CAS 1192-62-7) is classified as Fatal if Inhaled (H330) and Fatal in Contact with Skin (H310) , indicating that the ketone substitution does not eliminate acute toxicity.

The Imidazole Moiety: CNS Effects & CYP Inhibition

-

Corrosivity: 1-Methylimidazole analogs are often corrosive to skin and eyes (Category 1B).

-

CNS Toxicity: Imidazole derivatives have been linked to convulsions in rodent models due to GABAergic antagonism.

-

CYP Inhibition: The imidazole nitrogen can coordinate with the heme iron of CYP450 enzymes, potentially inhibiting the metabolism of co-administered drugs (Drug-Drug Interaction risk).

Visualizing the Bioactivation Pathway

The following diagram illustrates the predicted metabolic activation pathway leading to toxicity.

Figure 1: Predicted metabolic bioactivation pathway. CYP2E1-mediated ring opening generates reactive electrophiles capable of cellular damage unless detoxified by Glutathione (GSH).

Experimental Protocols for Safety Profiling

Since direct data is absent, researchers must generate a self-validating safety profile. The following protocols are designed to assess the specific risks identified above.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Confirm if the furan ring is bioactivated into reactive electrophiles.

-

System: Human Liver Microsomes (HLM) supplemented with NADPH.

-

Trapping Agent: Fortify incubation with Glutathione (GSH) or N-acetylcysteine (NAC) at 5 mM.

-

Procedure:

-

Incubate test compound (10 µM) with HLM + NADPH + GSH for 60 min at 37°C.

-

Quench with ice-cold acetonitrile.

-

Analyze supernatant via LC-MS/MS (High Resolution).

-

-

Endpoint: Search for [M + GSH]⁺ or [M + 2H + GSH]⁺ adducts. Detection confirms bioactivation potential.

Protocol B: In Vitro Cytotoxicity (MTT/ATP)

Objective: Determine acute cellular toxicity threshold (IC50).

-

Cell Line: HepG2 (Liver model) and HEK293 (Kidney model).

-

Dosing: 8-point serial dilution (0.1 µM to 100 µM).

-

Duration: 24h and 48h exposure.

-

Readout: MTT (metabolic activity) or CellTiter-Glo (ATP content).

-

Validity Criteria: Positive control (e.g., Tamoxifen) must show expected IC50.

Protocol C: Ames Test (Genotoxicity)

Objective: Assess mutagenic potential of the furan moiety.

-

Strains: S. typhimurium TA100 (sensitive to base-pair substitution) and TA98.

-

Condition: ± S9 metabolic activation fraction (Critical, as furan requires bioactivation).

-

Endpoint: Reversion colony count. A >2-fold increase over vehicle control indicates mutagenicity.

Handling & Occupational Safety Guide

Given the "Read-Across" data from 2-acetylfuran (Fatal if inhaled/dermal), strict containment is mandatory.

| Hazard Class | Precautionary Measure |

| Acute Toxicity (Inhalation) | High Risk. Handle only in a certified chemical fume hood. Do not generate dust/aerosols.[3][4][5] |

| Acute Toxicity (Dermal) | High Risk. Wear double nitrile gloves. Immediate wash upon splash.[6] Furan derivatives penetrate skin rapidly. |

| Eye/Skin Irritation | Wear safety glasses with side shields or a face shield.[7] Imidazole moiety may be corrosive.[5][6][7][8][9] |

| Waste Disposal | Segregate as "Toxic Organic Waste." Do not mix with oxidizers. |

Safety Assessment Workflow

Use this logic flow to determine the safe handling level for your specific application.

Figure 2: Risk-based handling decision matrix. Powders pose the highest inhalation risk due to the furan moiety's high toxicity.

References

-

National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of Furan in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 402. [Link]

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

-

ECHA (European Chemicals Agency). (2023). Registration Dossier: 1-Methylimidazole.[Link]

-

PubChem. (2023). Compound Summary: 2-Acetylfuran (2-Furyl methyl ketone).[10][Link]

-

Gill, S., & Van Miller, J. P. (1987).[11] Comparative toxicity of 2-acetylfuran and furan in the rat. Toxicology, 45(1), 85-98. (Cited for Read-Across toxicity data).

Sources

- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 7. carlroth.com [carlroth.com]

- 8. 1-Methylimidazole - Hazardous Agents | Haz-Map [haz-map.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. inchem.org [inchem.org]

Methodological & Application

Application Note: Optimized Reaction Conditions for the Preparation of 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone (CAS: 30148-29-9)

Executive Summary

2-Furyl(1-methyl-1H-imidazol-2-yl)methanone is a highly versatile diheteroaryl ketone scaffold widely utilized in medicinal chemistry. Its unique structural features—combining an electron-rich furan ring and a basic imidazole moiety—impart distinct physicochemical properties, making it an attractive pharmacophore for various biological targets. This application note details two field-proven synthetic protocols for its preparation, offering researchers flexibility based on available starting materials, scale-up requirements, and desired impurity profiles.

Mechanistic Rationale & Synthetic Strategy

The synthesis of diheteroaryl ketones requires precise control over nucleophilic addition to prevent the formation of undesired tertiary alcohols (over-addition). The core strategy relies on the regioselective metalation of 1-methyl-1H-imidazole.

-

Regioselective Lithiation: Treatment of 1-methyl-1H-imidazole with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78 °C results in rapid and quantitative deprotonation at the C-2 position [3]. This regioselectivity is thermodynamically and kinetically favored due to the strong inductive electron-withdrawing effects of the adjacent nitrogen atoms and the coordination stabilization of the resulting 2-lithio-1-methylimidazole species [1].

-

Electrophilic Quenching (Route A - Weinreb Amide): Direct acylation is achieved by reacting the lithiated species with N-methoxy-N-methylfuran-2-carboxamide (a Weinreb amide). The reaction forms a stable tetrahedral intermediate coordinated by the methoxy oxygen and the lithium cation. This intermediate safely collapses only upon acidic aqueous workup to yield the desired ketone exclusively, preventing secondary nucleophilic attack [2].

-

Electrophilic Quenching (Route B - Aldehyde Addition & Oxidation): Alternatively, the lithiated imidazole is trapped with 2-furfural to form a secondary alcohol intermediate (2-furyl(1-methyl-1H-imidazol-2-yl)methanol). Subsequent mild oxidation using activated manganese dioxide (MnO₂) efficiently converts the alcohol to the target methanone. This route is highly scalable and circumvents the need to pre-synthesize the Weinreb amide.

Comparative Data Presentation

To assist in selecting the optimal synthetic pathway for your specific drug development phase, the quantitative metrics of both routes are summarized below.

| Parameter | Route A: Weinreb Amide Direct Acylation | Route B: Aldehyde Addition & Oxidation |

| Overall Yield | 75 – 82% | 65 – 75% (over two steps) |

| Step Count | 1 Step (from amide) | 2 Steps |

| Reaction Time | ~4 Hours | ~18 Hours (including oxidation) |

| Scalability | Excellent for discovery phase (<10 g) | Excellent for bulk scale-up (>10 g) |

| Primary Impurity | Trace unreacted Weinreb amide | Trace unreacted alcohol |

| Key Advantage | Inherently prevents over-addition | Uses highly accessible, cheap reagents |

Detailed Experimental Protocols

General Precautions: All reactions involving n-BuLi must be performed under an inert atmosphere (Argon or Nitrogen) using oven-dried glassware and anhydrous solvents.

Protocol A: Direct Acylation via Weinreb Amide

Self-Validating Step: To ensure the integrity of the lithiation, an aliquot can be quenched with D₂O prior to electrophile addition; subsequent ¹H-NMR analysis should reveal >95% deuterium incorporation at the imidazole C-2 position.

-

Preparation: Charge a dry, argon-purged round-bottom flask with 1-methyl-1H-imidazole (10.0 mmol, 0.82 g) and anhydrous THF (30 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (10.5 mmol, 6.56 mL of a 1.6 M solution in hexanes) dropwise via syringe over 10 minutes. Stir the resulting pale-yellow solution at -78 °C for 45 minutes to ensure complete metalation [3].

-

Coupling: Dissolve N-methoxy-N-methylfuran-2-carboxamide (10.0 mmol, 1.55 g) in anhydrous THF (10 mL) and add it dropwise to the lithiated mixture at -78 °C.

-

Maturation: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

-

Workup: Quench the stable tetrahedral intermediate by carefully adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure methanone.

Protocol B: Aldehyde Addition and MnO₂ Oxidation

Self-Validating Step: During the MnO₂ oxidation, reaction progress can be easily monitored via Thin-Layer Chromatography (TLC). The intermediate secondary alcohol is significantly more polar than the resulting methanone, allowing for clear visual confirmation of reaction completion before workup.

-

Lithiation: Generate 2-lithio-1-methylimidazole (10.0 mmol) at -78 °C in THF (30 mL) as described in Protocol A, Step 2.

-

Addition: Add freshly distilled 2-furfural (11.0 mmol, 1.06 g) dropwise at -78 °C. Stir for 1 hour at -78 °C, then remove the cooling bath and warm to room temperature.

-

Intermediate Isolation: Quench with water (20 mL) and extract with EtOAc (3 × 30 mL). Dry and concentrate to yield the crude secondary alcohol.

-

Oxidation: Dissolve the crude alcohol in Dichloromethane (DCM, 50 mL). Add activated MnO₂ (100 mmol, 8.69 g) in one portion. Stir the black suspension vigorously at room temperature for 12-16 hours.

-

Filtration & Purification: Filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the filter cake thoroughly with DCM and EtOAc. Concentrate the filtrate and purify by recrystallization or flash chromatography.

Workflow Visualization

Divergent synthetic workflows for preparing 2-furyl(1-methyl-1H-imidazol-2-yl)methanone.

References

- Source: arkat-usa.

- Source: wisc.

- Title: US6441186B1 - Epothilone analogs Source: Google Patents URL

Application Note: 2-Furyl(1-methyl-1H-imidazol-2-yl)methanone in Coordination Chemistry

This Application Note and Protocol Guide is designed for researchers utilizing 2-furyl(1-methyl-1H-imidazol-2-yl)methanone (FMI-Ketone) in coordination chemistry, catalysis, and medicinal inorganic chemistry.

Executive Summary & Ligand Profile

2-furyl(1-methyl-1H-imidazol-2-yl)methanone (henceforth FMI-Ketone ) is a bidentate heterocyclic ligand characterized by a "hard-soft" donor interface. It bridges the chemistry of π-excessive furan rings with the strong σ-donating capacity of N-methylimidazole.

Chemical Identity[1][2][3][4]

-

IUPAC Name: (Furan-2-yl)(1-methyl-1H-imidazol-2-yl)methanone

-

CAS Number: 30148-29-9

-

Molecular Formula: C

H -

MW: 176.17 g/mol

-

Coordination Motif: N,O-Chelator (Kappa-N, Kappa-O)

Why Use FMI-Ketone?

-

Hemilability: The imidazole nitrogen forms a robust bond with transition metals (Cu, Zn, Ni, Pd), while the ketone oxygen is more labile. This "hemilability" creates vacant sites for substrate binding in catalytic cycles.

-

Electronic Tuning: The electron-withdrawing carbonyl group lowers the pKa of the imidazole, stabilizing lower oxidation states of metal centers compared to simple alkyl-imidazoles.

-

Bio-isostere Potential: The structural similarity to histidine-containing metalloenzyme active sites makes it an excellent probe for bioinorganic modeling.

Synthesis Protocol: The Lithiation Pathway

Rationale: Direct acylation of imidazoles is difficult due to the electron-poor nature of the C2 position in the acylating conditions. The most reliable route utilizes C2-lithiation of 1-methylimidazole followed by reaction with a furan electrophile (Ethyl 2-furoate).

Reagents Required[1][2][3][4][5][6][7][8]

-

1-Methylimidazole (Reagent Grade, dry)

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes

-

Ethyl 2-furoate (Electrophile)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (saturated aq.)

Step-by-Step Methodology

Step 1: Generation of the Nucleophile (2-Lithio-1-methylimidazole)

-

Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Charge with 1-Methylimidazole (10 mmol, 0.82 g) and anhydrous THF (50 mL) .

-

Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

-

Dropwise Addition: Slowly add n-BuLi (10.5 mmol, 6.6 mL) via syringe over 20 minutes.

-

Critical Check: Maintain internal temperature below -70°C to prevent ring fragmentation or polymerization.

-

-

Stir at -78°C for 45 minutes . The solution typically turns a pale yellow/orange, indicating the formation of the lithiated species.

Step 2: Electrophilic Trapping

-

Dissolve Ethyl 2-furoate (10 mmol, 1.40 g) in 10 mL anhydrous THF.

-

Add this solution dropwise to the lithiated imidazole mixture at -78°C.

-

Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to 0°C over 2 hours.

Step 3: Quenching and Isolation

-

Quench the reaction by adding saturated NH

Cl (20 mL) at 0°C. -

Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) .

-

Combine organic layers, wash with brine, and dry over anhydrous Na

SO -

Concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: 30% EtOAc in Hexanes).

-

Target Yield: 75-85%

-

Appearance: Off-white to pale yellow crystalline solid.

-

Coordination Chemistry & Complexation Protocols

Binding Mode Analysis

FMI-Ketone acts as a neutral, bidentate ligand.

-

Primary Donor: Imidazole N(3) (Strong

-donor). -

Secondary Donor: Carbonyl Oxygen (Moderate

-donor, -

Chelate Ring: Forms a stable 5-membered metallacycle.

Visualization: Synthesis & Coordination Logic

Figure 1: Synthetic pathway from precursor to metal complex.

General Metallation Protocol (Cu, Zn, Co, Ni)

This protocol describes the synthesis of a 1:1 or 1:2 Metal:Ligand complex.

Reagents:

-

FMI-Ketone (Synthesized above)

-

Metal Salt: CuCl

·2H -

Solvent: Methanol (HPLC Grade).

Procedure:

-

Ligand Solution: Dissolve FMI-Ketone (1.0 mmol) in Methanol (10 mL) . Ensure complete dissolution (sonicate if necessary).

-

Metal Solution: Dissolve Metal Salt (1.0 mmol for 1:1 complex) in Methanol (5 mL) .

-

Note: For octahedral bis-ligand complexes [M(L)

]X

-

-

Mixing: Add the metal solution dropwise to the ligand solution under stirring at Room Temperature.

-

Observation: Immediate color change is expected (e.g., Cu(II)

Green/Blue; Co(II)

-

-

Reflux (Optional): For kinetically inert metals (e.g., Pd, Pt), reflux at 60°C for 4 hours. For labile metals (Cu, Zn), stirring at RT for 2 hours is sufficient.

-

Isolation:

-

Method A (Precipitation): Reduce volume to ~5 mL by rotary evaporation. Add cold Diethyl Ether (20 mL) to precipitate the complex.

-

Method B (Slow Evaporation): Allow the solution to stand covered with parafilm (poked with holes) for 2-3 days to grow X-ray quality crystals.

-

-

Filtration: Collect solid by vacuum filtration, wash with cold ether, and dry in vacuo.

Characterization & Validation Data

To validate the coordination, compare the free ligand spectra with the isolated complex.

| Feature | Free Ligand (FMI-Ketone) | Metal Complex (e.g., Cu-FMI) | Interpretation |

| IR: | ~1640-1650 cm | ~1610-1620 cm | Red Shift: Indicates coordination of the carbonyl oxygen to the metal center (weakening the C=O bond). |

| IR: | ~1580 cm | ~1595 cm | Blue Shift: Indicates coordination of the imidazole nitrogen, increasing ring rigidity. |

| Sharp aromatic peaks | Broadened / Shifted | Paramagnetic broadening (Cu, Co) or coordination shifts (Zn) confirm metal binding. | |

| Solubility | Soluble in CHCl | Soluble in DMSO, DMF, MeOH | Polarity change confirms salt formation. |

Applications in Research

A. Catalysis (Lewis Acid Activation)

The [Cu(FMI)Cl

B. Biological Activity (Medicinal Inorganic Chemistry)

FMI-Ketone complexes mimic the Histidine-X-Histidine or Histidine-Carbonyl motifs found in metalloproteins.

-

Cytotoxicity: The planar furan-imidazole system can intercalate into DNA. Complexation with Cu(II) enhances this effect by promoting oxidative cleavage of DNA strands via ROS generation.

-